2,6-Dimethylbenzothiazole CAS number and properties
2,6-Dimethylbenzothiazole CAS number and properties
An In-depth Technical Guide to 2,6-Dimethylbenzothiazole
This technical guide provides a comprehensive overview of 2,6-Dimethylbenzothiazole, including its chemical and physical properties, synthesis methodologies, and its significance as a scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Properties and Identification
2,6-Dimethylbenzothiazole is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with methyl substitutions at positions 2 and 6.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Reference |
| CAS Number | 2941-71-1 | [1][2] |
| Molecular Formula | C₉H₉NS | [3][4] |
| Molecular Weight | 163.24 g/mol | [1][3] |
| InChI Key | JEKCSLMWKCKDCC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C | [4] |
| Synonyms | 2,6-Dimethyl-1,3-benzothiazole, Benzothiazole, 2,6-dimethyl- | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 132 °C at 20 mmHg | [3] |
| Density | 1.14 g/mL | [3] |
| Refractive Index | n20D 1.61 | [3] |
| Purity | Typically ≥98% (GC) | [3] |
| Solubility | For biological assays, pre-dissolving in DMSO is recommended. The parent compound, benzothiazole, is slightly soluble in water and very soluble in ether and acetone. | [1][5] |
| Storage | Store at 2 - 8 °C | [3] |
| Predicted XlogP | 3.1 | [4] |
Synthesis Methodologies
The synthesis of the 2,6-dimethylbenzothiazole core is primarily achieved through cyclization reactions. These methods often involve the formation of the thiazole ring onto a pre-substituted benzene precursor.
Common Synthetic Routes
Several strategies exist for the synthesis of substituted benzothiazoles:
-
Oxidative Cyclization of Thioformanilides : A primary route involves the intramolecular oxidative cyclization of N-(4-methyl-2-mercaptophenyl)acetamide or similar thioformanilide precursors.
-
Hypervalent Iodine-Mediated Cyclization : This method employs hypervalent iodine reagents to facilitate the cyclization of thioformanilides under ambient conditions, proceeding through a thiyl radical intermediate to give high yields.[1]
-
DDQ-Promoted Cyclization : The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like dichloromethane promotes the intramolecular cyclization.[1]
-
Condensation Reactions : Green chemistry approaches often utilize the condensation of 2-amino-5-methylthiophenol with acetic acid or other reagents, frequently accelerated by microwave irradiation or ultrasound to reduce reaction times and improve yields.[1][6]
General Experimental Protocol: Synthesis via Oxidative Cyclization
The following is a representative protocol for the synthesis of a 2,6-disubstituted benzothiazole, based on common cyclization methodologies.
Materials:
-
4-Methyl-2-aminothiophenol
-
Acetyl chloride (or acetic anhydride)
-
An oxidizing agent (e.g., DDQ, iodine)
-
An appropriate solvent (e.g., Dichloromethane, Chloroform)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Acylation: To a stirred solution of 4-methyl-2-aminothiophenol (1 equivalent) in dichloromethane at 0 °C, slowly add acetyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.
-
Work-up 1: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude N-(2-mercapto-4-methylphenyl)acetamide intermediate.
-
Cyclization: Dissolve the crude intermediate in chloroform. Add the oxidizing agent (e.g., DDQ, 1.2 equivalents) portion-wise at room temperature. Heat the mixture to reflux (45-55 °C) and monitor the reaction by TLC for 9-15 hours.[7]
-
Work-up 2: After cooling to room temperature, filter the reaction mixture. Wash the filtrate with saturated sodium bicarbonate solution and then with water. Dry the organic layer with anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2,6-dimethylbenzothiazole.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Generalized workflow for the synthesis of 2,6-Dimethylbenzothiazole.
Applications in Research and Drug Development
While 2,6-dimethylbenzothiazole itself is primarily used as a synthetic intermediate and in industrial applications like rubber vulcanization and corrosion inhibition, the benzothiazole scaffold is a "privileged structure" in medicinal chemistry.[1][3] The placement of the methyl groups at positions 2 and 6 influences the electron density and reactivity of the core, making it a valuable tool for studying structure-activity relationships (SAR).[1]
Derivatives of benzothiazole have been investigated for a wide array of therapeutic areas:
-
Oncology : Many benzothiazole derivatives exhibit potent anti-cancer activity.[8][9] They have been shown to induce apoptosis in cancer cells through various signaling pathways.
-
Neurodegenerative Diseases : The benzothiazole core is present in drugs like Riluzole, used to treat amyotrophic lateral sclerosis (ALS), highlighting its importance in targeting neurological conditions.[1]
-
Infectious Diseases : The scaffold is a component of various compounds with antibacterial and antifungal properties.[10][11]
-
Inflammation and Metabolic Diseases : Research has explored benzothiazole derivatives as anti-inflammatory agents and for their potential in treating diabetes.[1][6]
Signaling Pathways Targeted by Benzothiazole Derivatives
Specific derivatives of the benzothiazole scaffold have been shown to modulate key cellular signaling pathways involved in cancer cell proliferation and survival. While pathways for 2,6-dimethylbenzothiazole itself are not extensively documented, studies on closely related analogs provide insight into the mechanism of action for this class of compounds.
For example, the novel benzothiazole derivative PB11 has been shown to induce apoptosis in glioblastoma and cervical cancer cell lines by suppressing the PI3K/AKT signaling pathway .[12] This pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition leads to the activation of downstream apoptotic machinery.
Another derivative, BD926, triggers apoptosis in B-lymphoma cells by inducing an overproduction of Reactive Oxygen Species (ROS) , which in turn activates both the mitochondrial and endoplasmic reticulum stress pathways.[13] Furthermore, benzothiazole-based compounds have been rationally designed to act as potent inhibitors of the STAT3 signaling pathway , which is a key mediator of oncogenic signaling.[14]
Caption: Inhibition of the PI3K/AKT survival pathway by a benzothiazole derivative.
Safety and Handling
While a specific safety data sheet (SDS) for 2,6-dimethylbenzothiazole is not widely available, data for the parent compound benzothiazole and its derivatives indicate that compounds of this class should be handled with care. Benzothiazole is classified as toxic if swallowed or in contact with skin, and harmful if inhaled. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory. For biological applications, care should be taken to validate the compatibility of solvents like DMSO with the chosen assay.[1]
References
- 1. 2,6-Dimethylbenzothiazole | 2941-71-1 | Benchchem [benchchem.com]
- 2. 2,6-Dimethylbenzothiazole | C9H9NS | CID 76253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - 2,6-dimethylbenzothiazole (C9H9NS) [pubchemlite.lcsb.uni.lu]
- 5. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 8. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. mdpi.com [mdpi.com]
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- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
